

# An In-depth Technical Guide to 2-Morpholinoacetaldehyde (CAS 21977-09-3)

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## Compound of Interest

Compound Name: 2-Morpholinoacetaldehyde

Cat. No.: B1332701

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## Introduction

**2-Morpholinoacetaldehyde**, with the CAS number 21977-09-3, is a heterocyclic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique structure, combining a reactive aldehyde group with the stable morpholine moiety, makes it a valuable building block for the construction of more complex molecules, particularly in the realm of pharmaceutical development. The morpholine ring is a privileged scaffold in medicinal chemistry, known to enhance the physicochemical properties and biological activity of drug candidates. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **2-Morpholinoacetaldehyde**, with a focus on its utility in the synthesis of bioactive compounds.

## Physicochemical Properties

A summary of the key physicochemical properties of **2-Morpholinoacetaldehyde** and its hydrochloride salt is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

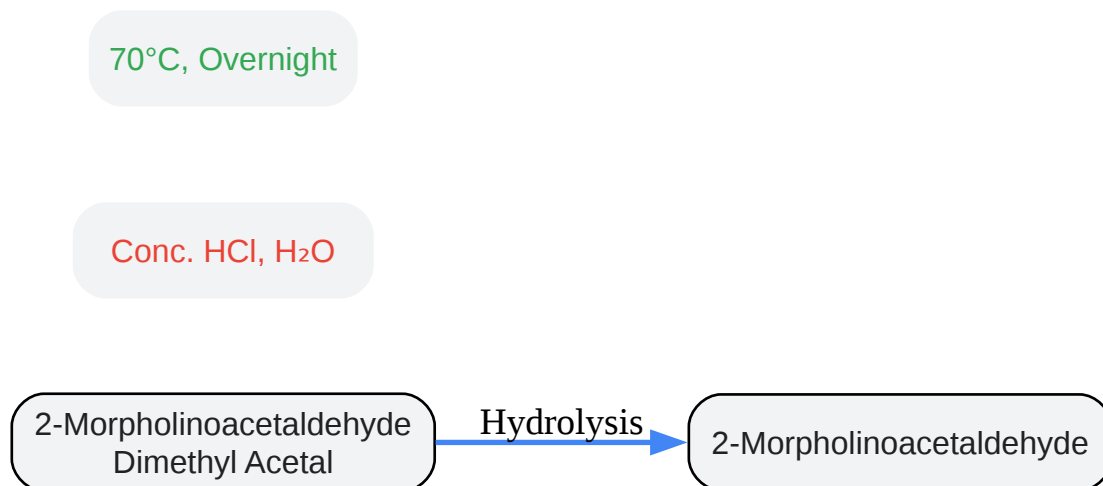
Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>11</sub> NO <sub>2</sub>	[1][2]
Molecular Weight	129.16 g/mol	[1][2]
CAS Number	21977-09-3	[1]
IUPAC Name	2-morpholin-4-ylacetaldehyde	[3]
Appearance	Liquid at room temperature	[3]
Boiling Point	255.9°C (hydrochloride form)	[4]
Density	1.1 g/cm <sup>3</sup> (hydrochloride form)	[4]
Solubility	Miscible in water, DCM, and methanol; sparingly soluble in ethyl acetate (hydrochloride form)	[4]
Vapor Pressure	0.0 mmHg at 25°C (hydrochloride form)	[4]

## Synthesis and Reactions

**2-Morpholinoacetaldehyde** can be synthesized through various methods, with the hydrolysis of its acetal precursors being a common approach.

### General Synthesis from Dimethyl Acetal

A prevalent method for the preparation of **2-Morpholinoacetaldehyde** involves the acid-catalyzed hydrolysis of **2-morpholinoacetaldehyde** dimethyl acetal.[3]



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Caption: Synthesis of **2-Morpholinoacetaldehyde** from its dimethyl acetal.

## Key Chemical Reactions

The aldehyde functional group in **2-Morpholinoacetaldehyde** is highly reactive and participates in a variety of chemical transformations, making it a versatile synthetic intermediate.

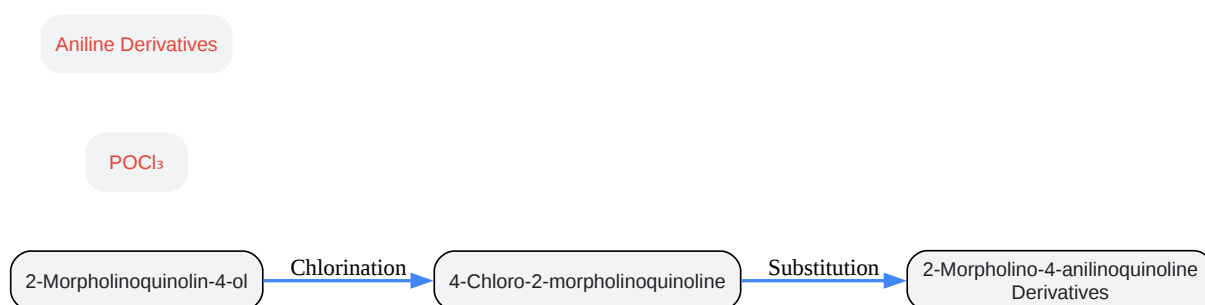
- **Reductive Amination:** It readily reacts with primary amines to form an intermediate imine, which can then be reduced by agents like sodium cyanoborohydride or sodium triacetoxyborohydride to yield secondary amines. This reaction is instrumental in introducing the morpholinoethyl group into molecules.[3]
- **Olefination Reactions:** As a substrate for Wittig and Horner-Wadsworth-Emmons reactions, it allows for the formation of carbon-carbon double bonds, leading to the synthesis of  $\alpha,\beta$ -unsaturated carbonyl compounds containing a morpholine moiety.[3]
- **Nucleophilic Addition:** The polar carbon-oxygen double bond of the aldehyde group is susceptible to attack by various nucleophiles, a fundamental reaction in organic synthesis.[3]

## Applications in Drug Discovery and Development

**2-Morpholinoacetaldehyde** is a significant building block in the synthesis of various biologically active molecules. Its utility spans from the creation of potential anticancer agents to the development of nucleic acid analogs for gene therapy.

## Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives

A notable application of morpholine-containing compounds is in the development of novel anticancer agents. For instance, derivatives of 2-morpholino-4-anilinoquinoline have been synthesized and evaluated for their antitumor activity against cell lines such as HepG2.[3][5] These compounds have been shown to induce cell cycle arrest and inhibit cell proliferation.[3]



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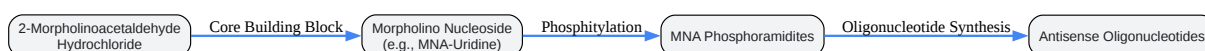
Caption: Synthetic workflow for 2-morpholino-4-anilinoquinoline derivatives.

- A solution of 4-chloro-2-morpholinoquinoline (0.87 mmol) in ethanol (10 mL) is prepared.
- The appropriate aniline derivative (1.7 mmol) is added to the solution.
- The resulting mixture is refluxed overnight.
- The ethanol is removed under vacuum.

- The resulting residue is washed with acetone and filtered to yield the final 2-morpholino-4-anilinoquinoline product.

## Synthesis of Morpholino Nucleic Acid (MNA) Analogues

**2-Morpholinoacetaldehyde** hydrochloride is a key intermediate in the synthesis of morpholino nucleic acid (MNA) analogues.[4] These modified nucleic acids, such as MNA-uridine phosphoramidites, are utilized in the development of antisense oligonucleotides. These oligonucleotides can modulate mRNA splicing and exhibit enhanced resistance to nucleases, making them valuable tools in gene therapy research.[2][4]



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Caption: Conceptual workflow for the synthesis of MNA-uridine phosphoramidites.

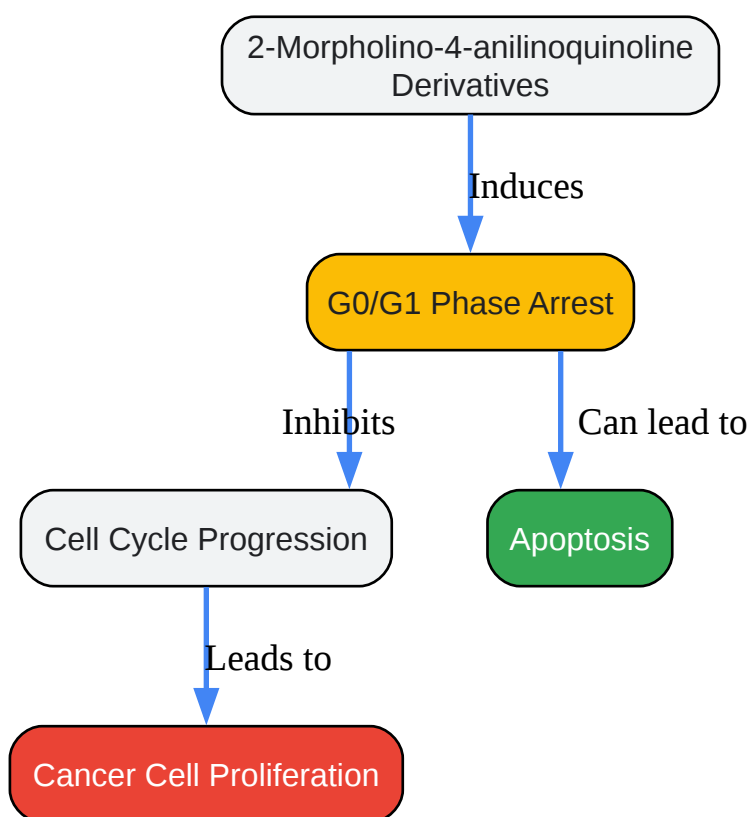
The synthesis of the MNA-uridine phosphoramidite from a protected uridine precursor involves a multi-step process:

- **Oxidation:** A DMTr-protected uridine is converted to a dialdehyde via sodium periodate-mediated oxidation.
- **Dioxime Formation:** The crude aldehyde is treated with hydroxylamine hydrochloride to form the corresponding dioxime.
- **Reduction:** The dioxime is then treated with a pyridine-borane complex to yield the DMTr-protected morpholino-uridine nucleoside.
- **Phosphitylation:** The final step involves the introduction of the phosphoramidite moiety to the morpholino-uridine nucleoside.

## Biological Significance of Morpholine-Containing Compounds

While **2-Morpholinoacetaldehyde** itself is primarily a synthetic intermediate, the morpholine scaffold it provides is of significant interest in medicinal chemistry due to its wide range of biological activities. Morpholine derivatives have been reported to possess anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

The anticancer activity of 2-morpholino-4-anilinoquinoline derivatives, synthesized using a morpholine-containing precursor, highlights the potential downstream biological impact. These compounds have been shown to induce G0/G1 cell cycle arrest in cancer cells, ultimately leading to the inhibition of cell proliferation.[3]



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Caption: Proposed mechanism of anticancer activity for 2-morpholino-4-anilinoquinoline derivatives.

## Conclusion

**2-Morpholinoacetaldehyde** (CAS 21977-09-3) is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules,

particularly within the pharmaceutical industry. Its bifunctional nature, combining a reactive aldehyde with a stable morpholine ring, allows for its incorporation into a wide array of molecular scaffolds. While not typically biologically active in its own right, it serves as a crucial building block for the development of potent therapeutic agents, including novel anticancer drugs and gene-based therapies. The synthetic accessibility and reactivity of **2-Morpholinoacetaldehyde** ensure its continued importance in the fields of medicinal chemistry and drug discovery.

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